molecular formula C22H23N3O4S B2780354 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde CAS No. 1090862-29-5

2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde

Cat. No.: B2780354
CAS No.: 1090862-29-5
M. Wt: 425.5
InChI Key: LWMNMTDVVFRMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde is a synthetic quinoline derivative featuring a piperazine ring sulfonylated at the 4-position with a 4-methoxyphenyl group. The quinoline core is substituted with a methyl group at position 8 and a carbaldehyde moiety at position 2. The sulfonylpiperazine group enhances polarity and may improve solubility, while the carbaldehyde offers a reactive site for further functionalization .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-4-3-5-17-14-18(15-26)22(23-21(16)17)24-10-12-25(13-11-24)30(27,28)20-8-6-19(29-2)7-9-20/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMNMTDVVFRMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure features a quinoline core with a piperazine substituent, which is known for enhancing bioactivity through various mechanisms. The presence of the methoxyphenylsulfonyl group contributes to its lipophilicity and ability to cross biological membranes.

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 425.5 g/mol
CAS Number 1090862-29-5
IUPAC Name 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde exhibit significant antimicrobial activity. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .

Anticancer Activity

Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells. A study focusing on related compounds highlighted their ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation .

Analgesic and Anti-inflammatory Effects

The compound is hypothesized to exhibit analgesic and anti-inflammatory properties akin to other piperazine derivatives. A comparative study on similar structures revealed significant analgesic activity, with some compounds displaying efficacy comparable to standard analgesics like diclofenac sodium . The mechanism likely involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

The biological activity of 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may interact with serine proteases or other enzymes, inhibiting their activity and leading to downstream effects in cellular signaling pathways.
  • Receptor Modulation : The piperazine ring can facilitate binding to neurotransmitter receptors, potentially influencing pain perception and inflammatory responses.
  • Radical Scavenging Activity : Some studies indicate that quinoline derivatives exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various quinoline derivatives, it was found that compounds structurally related to 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde showed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study 2: Cancer Cell Line Testing

A series of experiments conducted on human breast cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential for development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoline-sulfonamide derivatives. These compounds exhibit promising antibacterial and antifungal activities. For instance, hybrid quinoline-sulfonamide complexes have shown effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 19.04×10519.04\times 10^{-5} mg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Quinoline-Sulfonamide Derivatives

CompoundTarget OrganismInhibition Zone (mm)MIC (mg/mL)
QBSC 4dStaphylococcus aureus2119.04×10519.04\times 10^{-5}
QBSC 4dEscherichia coli19609×105609\times 10^{-5}
QBSC 4dCandida albicans2519.04×10519.04\times 10^{-5}

Anti-HIV Activity

The compound's structural similarity to known anti-HIV agents suggests potential activity against the virus. Research indicates that quinoline-sulfonamide derivatives can inhibit HIV-1 replication in vitro, making them candidates for further development as antiviral agents .

PROTAC Technology

Recent advancements in targeted protein degradation have highlighted the utility of compounds like 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde in PROTAC (Proteolysis Targeting Chimera) technology. This approach utilizes small molecules to selectively degrade target proteins, offering a novel strategy for drug discovery and development .

Case Study: Antibacterial Screening

In a systematic study, various quinoline-sulfonamide derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications to the piperazine ring significantly enhanced activity against resistant bacterial strains. The study concluded that structural optimization could lead to the development of potent new antibiotics .

Case Study: Antiviral Mechanism

A detailed investigation into the antiviral mechanisms of quinoline-based compounds revealed that they interfere with viral entry and replication processes. Compounds similar to 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde were shown to disrupt the HIV life cycle at multiple stages, indicating their potential as multi-target antiviral agents .

Chemical Reactions Analysis

Functional Group Reactivity

Compound A contains three reactive regions:

  • Quinoline core (positions 2, 3, and 8)

  • Sulfonylpiperazine moiety

  • Aldehyde group

Reactions Involving the Aldehyde Group

The aldehyde at position 3 of the quinoline ring is highly electrophilic, enabling diverse transformations:

Reaction Type Conditions Product Supporting Evidence
Oxidation KMnO₄, acidic conditions3-Carboxylic acid derivativeAnalogous to
Reduction NaBH₄ or H₂/Pd3-Hydroxymethylquinoline derivativeSimilar to PROTAC linker chemistry
Schiff Base Formation Primary amines, RTImine derivatives (e.g., R-NH₂ → R-N=CH-Quinoline)General aldehyde reactivity
Nucleophilic Addition Grignard reagents (RMgX)Secondary alcohols (R-CHOH-Quinoline) ,

Transformations of the Sulfonylpiperazine Moiety

The sulfonamide group and piperazine ring exhibit distinct reactivity:

Sulfonamide Hydrolysis

  • Acidic Conditions (HCl/H₂O, reflux): Cleavage of the sulfonamide bond yields 4-methoxyphenylsulfonic acid and a piperazine-quinoline intermediate .

  • Basic Conditions (NaOH/EtOH): Partial hydrolysis may generate secondary amines .

Piperazine Functionalization

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives (e.g., R-X → R-piperazinyl) .

  • Ring-Opening Reactions : Strong nucleophiles (e.g., hydrazine) can cleave the piperazine ring under harsh conditions .

Quinoline Core Modifications

The quinoline scaffold undergoes electrophilic substitution, influenced by the methyl group at position 8:

Reaction Position Conditions Outcome
Nitration C5/C7HNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives
Halogenation C5/C7Cl₂/FeCl₃ or Br₂/AlBr₃Haloquinolines (e.g., 5-Br, 7-Cl)
Friedel-Crafts Acylation C6AlCl₃, RCOCl6-Acylquinoline derivatives

Key Note : The 8-methyl group sterically hinders substitution at C7 but activates adjacent positions via hyperconjugation .

Cross-Coupling Reactions

The aldehyde and quinoline nitrogen enable transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Boronic acids react at C2 or C4 of the quinoline ring (Pd(PPh₃)₄, K₂CO₃) .

  • Ullmann Coupling : Aryl halides couple with the aldehyde group under CuI catalysis .

Biological Activity and Derivatization

While not directly studied for Compound A , structurally related quinoline-sulfonamide hybrids exhibit:

  • Kinase Inhibition : Via sulfonamide-E3 ligase interactions .

  • Anticancer Activity : Through aldehyde-mediated Schiff base formation with cellular amines.

Stability and Degradation Pathways

  • Photodegradation : The aldehyde group undergoes photooxidation to carboxylic acid under UV light.

  • Thermal Decomposition : Above 200°C, the sulfonylpiperazine moiety decomposes, releasing SO₂ .

Comparison with Similar Compounds

(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l)

  • Core Structure: Shares a quinoline-piperazine scaffold but substitutes the sulfonyl group with a 4,4-difluorocycloclohexyl carbonyl .
  • Key Differences: Position 7: Chlorine in 2l vs. methyl at position 8 in the target compound. Chlorine’s electron-withdrawing effects may alter electronic properties and binding affinity. Piperazine Substituent: The carbonyl group in 2l vs. sulfonyl in the target compound. Functional Group: Carbaldehyde in the target compound vs. a stable carbonyl in 2l. The carbaldehyde allows for Schiff base formation or further derivatization .

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline

  • Core Structure: Quinoline with a methylsulfonylphenyl group at position 2 and an imidazole-methyl group at position 4 .
  • Key Differences: Position 3: Carbaldehyde in the target compound vs. Piperazine vs. Imidazole: Piperazine’s flexibility and hydrogen-bonding capacity differ from imidazole’s aromaticity and basicity. Sulfonyl Group: Methylsulfonyl in this compound vs. 4-methoxyphenylsulfonyl in the target. The methoxy group may enhance metabolic stability through steric hindrance .

Physicochemical Properties

  • Polarity : The target compound’s sulfonylpiperazine and carbaldehyde groups increase polarity compared to 2l’s difluorocyclohexyl carbonyl. This may translate to better solubility but reduced membrane permeability.
  • Retention Behavior : Analogs with methoxyphenyl groups (e.g., triazine derivatives in ) show retention times (e.g., 0.39 min) influenced by substituent polarity, suggesting the target compound’s methoxyphenylsulfonyl group could moderate chromatographic behavior .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde, and how can reaction conditions be optimized?

Answer: The compound’s synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Condensation of substituted anilines with aldehydes under acidic conditions (e.g., ethanol/HCl) to generate the quinoline scaffold .
  • Piperazine sulfonylation : Reacting 8-methylquinoline-3-carbaldehyde with 4-(4-methoxyphenyl)sulfonylpiperazine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
  • Optimization : Key parameters include temperature (60–80°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hours). Purity can be enhanced via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers validate the structural identity of this compound?

Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the quinoline C-3 aldehyde proton (δ ~10.2 ppm), 8-methyl group (δ ~2.6 ppm), and piperazine sulfonyl signals (δ ~3.4–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact molecular weight (C₂₂H₂₄N₄O₄S: [M+H⁺]⁺ calc. 453.15) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

Q. What stability considerations are critical during storage and handling?

Answer:

  • Storage : Protect from light and moisture at 2–8°C in amber vials. Use desiccants (silica gel) for long-term storage .
  • Degradation pathways : Monitor for aldehyde oxidation (to carboxylic acid) or sulfonamide hydrolysis under acidic/basic conditions. Perform periodic HPLC-UV (C18 column, acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Answer:

  • Core modifications : Synthesize analogs with variations in (i) the quinoline methyl group (e.g., 8-ethyl or 8-fluoro), (ii) sulfonamide substituents (e.g., 4-ethoxy vs. 4-methoxy), and (iii) aldehyde substitution (e.g., carboxylic acid or oxime derivatives) .
  • Biological assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR (surface plasmon resonance) for binding affinity. Pair with cytotoxicity assays (MTT or CellTiter-Glo) to calculate selectivity indices .

Q. How can conflicting solubility or bioactivity data from different studies be resolved?

Answer:

  • Solubility discrepancies : Compare solvent systems (DMSO vs. cyclodextrin-based formulations) and use dynamic light scattering (DLS) to detect aggregation. Validate via equilibrium solubility assays .
  • Bioactivity contradictions : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADME modeling : Use tools like SwissADME or Schrödinger’s QikProp to predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Molecular docking : Dock the aldehyde and sulfonamide groups into target active sites (e.g., PfDHFR for antimalarial studies) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can researchers address low yields during scale-up synthesis?

Answer:

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation). Use in-line FTIR to monitor intermediates .
  • Impurity profiling : Identify byproducts via LC-MS/MS and adjust protecting groups (e.g., tert-butyloxycarbonyl for piperazine) to minimize side reactions .

Contradictions in Literature

  • Synthetic yields : reports 65–70% yields using EDCI, while cites 50–55% with DCC. Resolution: Optimize coupling agents based on steric hindrance of intermediates.
  • Solubility : Conflicting data in DMSO (: >10 mg/mL; : <5 mg/mL). Resolution: Use sonication and thermal cycling (25–37°C) to improve dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.